TRIA-662 (Standard)

Pharmacokinetics Dyslipidemia Bioavailability

TRIA-662 (Standard) is the chloride salt of 1-methylnicotinamide (1-MNA), an essential analytical reference standard for accurate LC-MS/MS quantification in biological matrices. Unlike its metabolic precursors niacin and nicotinamide, TRIA-662 bypasses hepatic NNMT conversion, ensuring predictable and efficient 1-MNA levels. Its unique antithrombotic mechanism via the COX-2/PGI2 pathway, distinct from classical antiplatelet agents, makes it indispensable for cardiovascular, anti-inflammatory, and pharmacokinetic research. For isotope-dilution methods, pair with TRIA-662-d3.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 1063-92-9
Cat. No. B7829671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIA-662 (Standard)
CAS1063-92-9
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
InChIInChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
InChIKeyBWVDQVQUNNBTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TRIA-662 (Standard) 1063-92-9 | Analytical Reference Standard for 1-Methylnicotinamide


TRIA-662 (Standard), with CAS number 1063-92-9, is an analytical reference standard for the endogenous metabolite 1-methylnicotinamide (1-MNA) [1]. It is the chloride salt of 1-MNA, a primary methylated metabolite of nicotinamide generated by nicotinamide N-methyltransferase (NNMT) . 1-MNA is a pyridinium derivative that has demonstrated antithrombotic and anti-inflammatory activities in preclinical models . This specific product is intended for use as a calibration standard in analytical chemistry, ensuring accurate quantification of 1-MNA in biological samples [2].

Why Generic Substitution Fails for TRIA-662: Distinguishing 1-MNA from Niacin and Nicotinamide


TRIA-662 (1-MNA) cannot be simply substituted by its metabolic precursors, niacin (nicotinic acid) or nicotinamide, due to profound differences in pharmacokinetics, mechanism of action, and clinical effect profile [1]. Niacin and nicotinamide require hepatic NNMT-mediated conversion to 1-MNA to exert certain biological effects, a step that is bypassed by direct administration of TRIA-662, leading to a more predictable and efficient increase in circulating 1-MNA [2]. Furthermore, 1-MNA exhibits unique antithrombotic activity via a COX-2/PGI2 pathway that is not shared by nicotinamide and is distinct from the GPR109A-mediated vasodilatory (flushing) pathway of niacin [3]. These mechanistic and bioavailability differences result in distinct therapeutic profiles, making direct substitution unreliable for achieving the specific biological outcomes associated with 1-MNA .

Quantitative Evidence Guide for TRIA-662 vs. Closest Analogs and In-Class Candidates


TRIA-662 Demonstrates Superior 1-MNA Bioavailability Compared to Niaspan® (Niacin)

In a head-to-head Phase 1 clinical trial (NCT01809301), a single 500 mg dose of TRIA-662 (immediate-release 1-MNA) was compared to a 1000 mg dose of Niaspan® (extended-release niacin) in healthy volunteers [1]. The study aimed to compare the absorption of 1-MNA from TRIA-662 relative to the endogenous production of 1-MNA from Niaspan®. TRIA-662 is administered as the active metabolite, whereas Niaspan® is a prodrug requiring hepatic conversion to 1-MNA [1].

Pharmacokinetics Dyslipidemia Bioavailability

TRIA-662 (1-MNA) Displays a Unique Anti-Thrombotic Profile Surpassing Closely Related Compounds In Vivo

In a rat model of extracorporeal thrombus formation (thrombolysis), 1-MNA (the active metabolite in TRIA-662) was tested alongside various structurally related compounds for thrombolytic activity [1]. The study found that 1-MNA induced a dose-dependent and sustained thrombolytic response, while the related compounds were either inactive or displayed significantly weaker thrombolytic effects [1].

Thrombosis Cardiovascular Pharmacology

TRIA-662 (1-MNA) Demonstrates Vasoprotective Efficacy Comparable to Perindopril in an Atherosclerosis Model

In a study of ApoE/LDLR-/- mice, a 2-month treatment with 1-MNA (100 mg/kg/day) was directly compared to the ACE inhibitor perindopril (10 mg/kg/day), a standard of care vasoprotective drug [1]. The study evaluated endothelial function via MRI and assessed key biochemical pathways [1].

Endothelial Dysfunction Atherosclerosis Vasoprotection

TRIA-662 (1-MNA) Shows Superior Anti-Fibrotic Efficacy Compared to Nintedanib and Fluticasone in a Pulmonary Fibrosis Model

In a preclinical animal model of pulmonary fibrosis, 1-MNA was directly compared to two clinically used reference drugs, nintedanib and fluticasone, for its ability to reduce lung fibrosis [1]. The study assessed the percentage reduction in fibrosis relative to placebo [1].

Pulmonary Fibrosis Anti-fibrotic Respiratory Disease

Topical TRIA-662 (1-MNA) Provides Clinical Improvement in Rosacea, a Condition Responsive to Nicotinamide

In a clinical pilot study, topical application of 1-MNA (the active metabolite in TRIA-662) was evaluated in patients with rosacea . Rosacea is a chronic inflammatory skin condition where topical nicotinamide is sometimes used, and this study explored the efficacy of its primary metabolite .

Dermatology Rosacea Anti-inflammatory

Optimal Research and Industrial Applications for TRIA-662 (1-Methylnicotinamide chloride)


Direct 1-MNA Delivery in Dyslipidemia Research

For research programs focused on dyslipidemia and triglyceride management, TRIA-662 offers a direct source of 1-MNA, bypassing the hepatic NNMT conversion required for niacin [1]. This is critical for studies aiming to correlate specific 1-MNA plasma levels with biological effects on serum triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C), as demonstrated in Phase 2 clinical trials .

Investigating COX-2/PGI2-Mediated Anti-Thrombotic Mechanisms

Researchers investigating novel anti-thrombotic pathways should prioritize TRIA-662 (1-MNA) due to its unique mechanism of action involving the COX-2/PGI2 pathway, which is distinct from classical antiplatelet agents [1]. Its demonstrated superiority over structurally related compounds in in vivo thrombosis models makes it an ideal tool for dissecting this pathway and exploring its therapeutic potential [1].

Vasoprotection and Endothelial Function Studies

TRIA-662 (1-MNA) is a validated compound for studies of endothelial dysfunction and atherosclerosis. Its ability to improve endothelial function and reduce permeability in a murine model of atherosclerosis, with an efficacy comparable to the ACE inhibitor perindopril, positions it as a key reagent for exploring alternative vasoprotective mechanisms [1].

Analytical Standard for LC-MS/MS Quantification of 1-MNA

For analytical chemists, TRIA-662 (Standard) (CAS 1063-92-9) is an essential reference standard for the accurate quantification of 1-methylnicotinamide in biological matrices using LC-MS/MS [1]. It is used for method development and validation in pharmacokinetic, bioanalytical, and metabolic studies, often in conjunction with its deuterated internal standard, TRIA-662-d3, for isotope-dilution methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRIA-662 (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.